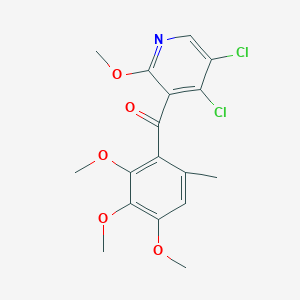

(4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone typically involves the condensation of appropriate pyridine and phenyl derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

化学反応の分析

Types of Reactions

(4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

科学的研究の応用

(4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone has several scientific research applications:

作用機序

The mechanism of action of (4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

類似化合物との比較

Similar Compounds

Some compounds similar to (4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone include:

- Pyriofenone: A fungicide with a similar structure and mode of action .

- Other aryl-phenyl ketones: These compounds share structural similarities and may exhibit comparable biological activities .

Uniqueness

Its distinct chemical structure allows for diverse reactivity and biological activity, making it a valuable compound for research and industrial purposes .

生物活性

The compound (4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C19H20Cl2N1O5

- Molecular Weight : 413.28 g/mol

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance:

- A study using the Sulforhodamine B (SRB) assay demonstrated that the compound effectively inhibited the growth of lung cancer cell lines. The IC50 values varied depending on the specific cell line tested, indicating selective cytotoxicity against cancer cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 15.6 |

| NCI-H1975 | 12.3 |

| NCI-H460 | 18.9 |

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Research suggests that it may target macrophage migration inhibitory factor (MIF) , which plays a crucial role in cancer progression and immune response modulation .

Neuropharmacological Effects

In addition to its anticancer activity, preliminary studies suggest potential neuroprotective effects. The compound has been assessed for its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Neuroprotective Activity

A recent investigation reported that this compound could reduce neuronal apoptosis in models of neurodegeneration. The protective effects were attributed to its antioxidant properties and ability to inhibit pro-apoptotic signaling pathways .

Case Studies

- Lung Cancer Study : In a controlled laboratory setting, researchers treated various lung cancer cell lines with the compound and observed significant reductions in cell viability compared to control groups. The study concluded that the compound could serve as a lead candidate for further development in lung cancer therapies .

- Neuroprotection in Animal Models : An animal study demonstrated that administration of the compound led to improved cognitive function and reduced markers of oxidative stress in models of Alzheimer's disease . This suggests potential applications in treating neurodegenerative disorders.

特性

IUPAC Name |

(4,5-dichloro-2-methoxypyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO5/c1-8-6-10(22-2)15(23-3)16(24-4)11(8)14(21)12-13(19)9(18)7-20-17(12)25-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEDMKXHMMJEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)Cl)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。